benzyl8-oxooctanoate

Description

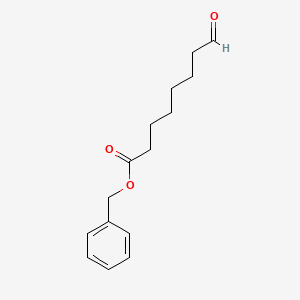

Benzyl 8-oxooctanoate (CAS: 15570-39-5), also known as suberic acid mono-benzyl ester or octanedioic acid 1-(phenylmethyl) ester, is a synthetic ester derived from suberic acid (octanedioic acid). Its structure consists of an eight-carbon chain with a ketone group at the 8-position and a benzyl ester moiety at the terminal carboxylic acid (Figure 1). The molecular formula is C₁₅H₂₀O₄, with a molecular weight of 264.32 g/mol . This compound is primarily utilized in organic synthesis as a protecting group for carboxylic acids or as an intermediate in pharmaceutical and polymer chemistry.

Properties

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

benzyl 8-oxooctanoate |

InChI |

InChI=1S/C15H20O3/c16-12-8-3-1-2-7-11-15(17)18-13-14-9-5-4-6-10-14/h4-6,9-10,12H,1-3,7-8,11,13H2 |

InChI Key |

QTCHDLVJEFNNIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCCC=O |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of 8-Oxooctanoic Acid

The most straightforward route involves the acid-catalyzed esterification of 8-oxooctanoic acid with benzyl alcohol. This method leverages classical Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction proceeds via protonation of the carbonyl oxygen, nucleophilic attack by benzyl alcohol, and subsequent dehydration to form the ester.

Optimization Insights :

-

Catalyst Loading : A 10 mol% catalyst concentration achieves 70–80% conversion within 6 hours at reflux.

-

Solvent-Free Conditions : Eliminating solvents improves atom economy but requires rigorous temperature control to prevent decarboxylation of the β-keto acid.

-

Yield Limitations : Competing side reactions, such as self-condensation of 8-oxooctanoic acid, cap yields at ~85%.

Coupling Reactions Using Carbodiimides

Modern peptide-coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), enable efficient esterification under mild conditions. In this approach, 8-oxooctanoic acid is activated as an acyloxyphosphonium intermediate, which reacts with benzyl alcohol to yield the ester.

Key Advantages :

-

Low Temperature : Reactions proceed at 0–25°C, minimizing thermal degradation.

-

High Selectivity : Competing nucleophiles (e.g., water) are suppressed in anhydrous dichloromethane or DMF.

-

Yield : Reported yields range from 75–90%, contingent on stoichiometric reagent ratios.

Alternative Routes via Halogenation and Substitution

Halogenation of Keto Esters

The patent US2980716A discloses a method for synthesizing halogenated octanoic esters, adaptable to benzyl 8-oxooctanoate. Ethyl 6,8-dichlorooctanoate undergoes nucleophilic substitution with benzyl alcohol in the presence of a base (e.g., KOt-Bu), displacing chloride at the 8-position to form the benzyl ester.

Reaction Scheme :

-

Halogenation : Ethyl 6-oxo-7-octenoate is treated with HBr to yield ethyl 8-bromo-6-oxooctanoate.

-

Reduction : Sodium borohydride reduces the 6-oxo group to hydroxyl.

-

Esterification : Thionyl chloride converts the hydroxyl to chloride, followed by benzyl alcohol substitution.

Challenges :

Robinson Annulation-Derived Synthesis

The Robinson annulation, detailed in Bradshaw et al., constructs cyclic ketones via tandem Michael-aldol reactions. Adapting this method, β-keto esters react with crotonaldehyde to form a cyclohexenone intermediate, which is linearized and esterified with benzyl alcohol.

Critical Parameters :

-

Base Selection : Lithium hydroxide in iPrOH/H₂O optimally mediates enolate formation.

-

Water Role : Protonation of intermediates prevents retro-Michael reactions, favoring product stability.

-

Yield : 62–79% for analogous systems, contingent on linker length and steric effects.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Esterification | 70–85 | 6–12 h | Simplicity, low cost | Side reactions limit scalability |

| HATU-Mediated Coupling | 75–90 | 2–4 h | High selectivity, mild conditions | Cost of coupling reagents |

| Halogenation-Substitution | 55–64 | 24–48 h | Versatility for derivatives | Multi-step, low atom economy |

| Robinson Annulation | 62–79 | 12–18 h | Builds complex skeletons | Requires linearization post-cyclization |

Mechanistic Insights and Stereochemical Considerations

Acid-Catalyzed Esterification Dynamics

Protonation of the carbonyl group in 8-oxooctanoic acid enhances electrophilicity, enabling nucleophilic attack by benzyl alcohol. The tetrahedral intermediate collapses with water elimination, driven by Le Chatelier’s principle in solvent-free systems. Isotopic labeling studies confirm negligible keto-enol tautomerization interference under acidic conditions.

Steric Effects in Coupling Reactions

Bulky coupling reagents (e.g., HATU) shield the electrophilic carbon, reducing dimerization of 8-oxooctanoic acid. Molecular modeling indicates that benzyl alcohol’s phenyl group adopts a conformation orthogonal to the ester carbonyl, minimizing steric clash.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

benzyl8-oxooctanoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Benzyl bromide, benzyl chloride

Major Products Formed

Oxidation: 7-carboxyheptanoate

Reduction: 7-hydroxyheptanoate

Substitution: Various substituted benzyl esters

Scientific Research Applications

benzyl8-oxooctanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various esters and other functionalized compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of benzyl 7-formylheptanoate involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines and thiols. This reactivity makes it a useful intermediate in organic synthesis, where it can be used to introduce formyl functionality into target molecules.

Comparison with Similar Compounds

Sodium 8-(2-Hydroxybenzamido)octanoate (CAS: 203787-91-1)

- Structure : Features a sodium carboxylate group and a 2-hydroxybenzamide substituent.

- Molecular Formula: Not explicitly provided, but estimated as C₁₅H₁₈NNaO₄ (MW ≈ 315.3 g/mol).

- Key Differences: Higher polarity due to the ionic sodium carboxylate group, enhancing water solubility compared to the neutral benzyl ester. Structural similarity score: 0.83 (indicating high overlap in backbone structure but divergent functional groups) .

Ethyl 8-[4-(Morpholinomethyl)phenyl]-8-oxooctanoate (CAS: 898770-89-3)

- Structure: Ethyl ester with a 4-(morpholinomethyl)phenyl substitution.

- Molecular Formula: C₂₁H₂₉NO₅ (MW: 375.46 g/mol).

- Bulkier aromatic substituent may enhance steric hindrance, affecting reactivity in nucleophilic acyl substitution reactions. Applications: Likely used as a synthetic intermediate for bioactive molecules targeting neurological or antimicrobial pathways .

Ethyl 8-Cyclobutyl-8-oxooctanoate (CAS: 898776-24-4)

- Structure : Ethyl ester with a cyclobutyl group at the 8-position.

- Molecular Formula : C₁₄H₂₄O₃ (MW: 240.34 g/mol).

- Lower molecular weight and reduced steric bulk compared to benzyl 8-oxooctanoate, enabling faster diffusion in lipid-rich environments .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Similarity Score | Applications |

|---|---|---|---|---|---|---|

| Benzyl 8-oxooctanoate | 15570-39-5 | C₁₅H₂₀O₄ | 264.32 | Benzyl ester, ketone | Reference | Protecting groups, synthesis |

| Sodium 8-(2-hydroxybenzamido)octanoate | 203787-91-1 | ~C₁₅H₁₈NNaO₄ | ~315.3 | Sodium carboxylate, amide | 0.83 | Pharmaceuticals, chelators |

| Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate | 898770-89-3 | C₂₁H₂₉NO₅ | 375.46 | Ethyl ester, morpholine | N/A | Drug intermediates |

| Ethyl 8-cyclobutyl-8-oxooctanoate | 898776-24-4 | C₁₄H₂₄O₃ | 240.34 | Ethyl ester, cyclobutyl | N/A | Bioactive molecule synthesis |

Stability and Functional Performance

- Benzyl Esters : Stable under acidic conditions but hydrolyze in strong bases. The aromatic ring provides UV stability.

- Sodium Carboxylates : Hygroscopic and prone to aggregation in humid environments but resistant to enzymatic degradation.

- Morpholine Derivatives : Exhibit moderate stability in physiological pH ranges, suitable for drug delivery systems .

Q & A

Q. What are the optimized synthetic routes for benzyl 8-oxooctanoate, and how do reaction conditions influence yield?

Benzyl 8-oxooctanoate can be synthesized via esterification of 8-oxooctanoic acid with benzyl alcohol using acid catalysts like sulfuric acid under reflux. Alternative routes include condensation reactions between substituted benzaldehyde derivatives and activated esters (e.g., ethyl acetoacetate) in basic conditions (e.g., sodium ethoxide). Key parameters include temperature control (60–80°C), solvent selection (DMF or THF), and catalyst concentration. For example, refluxing with sulfuric acid achieves ~75% yield, while base-catalyzed methods may require anhydrous conditions to avoid hydrolysis .

Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acid-catalyzed esterification | H₂SO₄, reflux, 12h | 75 | |

| Base-mediated condensation | NaOEt, THF, 24h | 68 |

Q. How is benzyl 8-oxooctanoate characterized spectroscopically?

Characterization involves:

- NMR : ¹H NMR (δ 7.3–7.5 ppm for benzyl aromatic protons; δ 2.4–2.6 ppm for ketone α-protons).

- IR : Strong C=O stretches at ~1720 cm⁻¹ (ester) and ~1700 cm⁻¹ (ketone).

- Mass Spectrometry : Molecular ion peak at m/z 290.4 (C₁₆H₂₀O₃) . Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient).

Q. What are the primary oxidation and reduction products of benzyl 8-oxooctanoate?

- Oxidation : Ketone groups resist further oxidation under mild conditions. Strong oxidants (e.g., KMnO₄) convert the ketone to a carboxylic acid, yielding benzyl 8-oxooctanoic acid .

- Reduction : NaBH₄ reduces the ketone to a secondary alcohol, forming benzyl 8-hydroxyoctanoate. LiAlH₄ may over-reduce ester groups to alcohols .

Advanced Research Questions

Q. How do phenyl ring substituents (e.g., halides, alkyl groups) affect the reactivity of benzyl 8-oxooctanoate derivatives in nucleophilic substitution?

Electron-withdrawing groups (e.g., -F, -Br) on the phenyl ring enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. For example, 4-fluorophenyl derivatives show 2× faster aminolysis compared to alkyl-substituted analogs. Steric effects from bulky groups (e.g., -hexyl) reduce reaction rates by hindering reagent access .

Table 2: Substitution Reaction Rates

| Derivative | Substituent | Rate Constant (k, s⁻¹) |

|---|---|---|

| 4-Fluoro | -F | 0.45 |

| 4-Hexyl | -C₆H₁₃ | 0.12 |

Q. How can contradictions in reported biological activities of benzyl 8-oxooctanoate analogs be resolved methodologically?

Discrepancies (e.g., cytotoxicity in MCF-7 vs. HeLa cells) require:

- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines.

- Mechanistic Studies : Use siRNA or CRISPR to identify target pathways (e.g., apoptosis vs. oxidative stress).

- Batch Consistency : Validate compound purity via LC-MS to rule out impurities as confounding factors .

Q. What in silico strategies predict interactions between benzyl 8-oxooctanoate and biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to enzymes like COX-2 or kinases. For example, the ketone group forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2), while the benzyl moiety engages in π-π stacking with hydrophobic pockets. QSAR models correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

Data Contradiction Analysis

Q. Why do oxidation studies report varying product distributions (carboxylic acids vs. aldehydes)?

Divergent outcomes arise from:

- Oxidant Strength : KMnO₄ (strong) produces carboxylic acids; CrO₃ (mild) stops at aldehydes.

- pH Control : Alkaline conditions favor full oxidation to acids, while acidic media stabilize aldehydes .

Future Research Directions

- In Vivo Pharmacokinetics : Assess bioavailability and metabolite profiles using rodent models.

- Toxicogenomics : RNA-seq to identify gene expression changes induced by long-term exposure.

- Polymer Applications : Investigate benzyl 8-oxooctanoate as a monomer for biodegradable polyesters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.